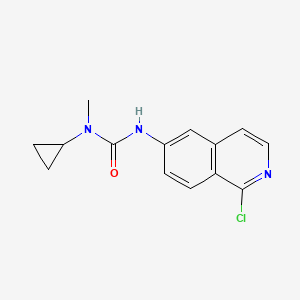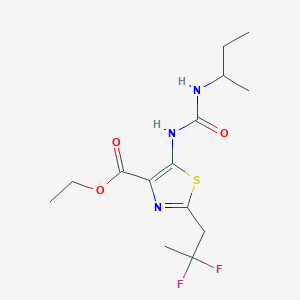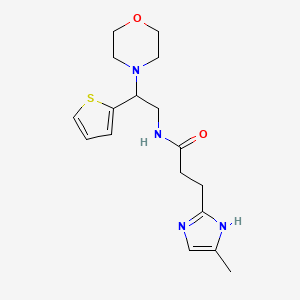
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea, also known as CPIU, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
作用機序
The mechanism of action of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea involves the inhibition of various enzymes and proteins that play a role in the development and progression of diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound also inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. This compound has been shown to increase the levels of acetylated histones, which are associated with the activation of tumor suppressor genes. This compound has also been shown to increase the levels of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. In addition, this compound has been shown to increase the levels of autophagy, which is a process that helps to clear damaged proteins and organelles from cells.
実験室実験の利点と制限
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea has several advantages for lab experiments, including its high stability and solubility in water. However, this compound has several limitations, including its low yield and the need for specialized equipment and expertise to synthesize it.
将来の方向性
There are several future directions for the study of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Another potential direction is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the study of this compound in animal models and clinical trials will be important to determine its safety and efficacy in humans.
合成法
The synthesis of 3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea involves a multi-step process that starts with the reaction of 6-chloroisoquinoline with cyclopropylamine to form 3-(1-chloroisoquinolin-6-yl) cyclopropylamine. This intermediate is then reacted with methyl isocyanate to yield this compound. The overall yield of this synthesis method is around 30%.
科学的研究の応用
3-(1-Chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease, this compound has been shown to inhibit the formation of amyloid beta plaques and alpha-synuclein aggregates, respectively.
特性
IUPAC Name |
3-(1-chloroisoquinolin-6-yl)-1-cyclopropyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(11-3-4-11)14(19)17-10-2-5-12-9(8-10)6-7-16-13(12)15/h2,5-8,11H,3-4H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUDMYYMXTZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)NC2=CC3=C(C=C2)C(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-oxo-N-(2-pyrimidin-2-ylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7359067.png)
![Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate](/img/structure/B7359069.png)

![tert-butyl (2S,4S)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B7359071.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylpyrazol-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359072.png)
![2-[2-[(3-acetyl-5-fluoro-2-hydroxyphenyl)methylamino]propan-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B7359092.png)
![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)

![N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide](/img/structure/B7359110.png)
![methyl 4-(hydroxymethyl)-1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]pyrazole-3-carboxylate](/img/structure/B7359118.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)
![Ethyl 2-[bis(2-hydroxyethyl)carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359130.png)
![4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol](/img/structure/B7359142.png)
![4,4-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]butane-1-sulfonamide](/img/structure/B7359146.png)